molecular formula C11H19F3N2O2 B1287149 Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1255098-67-9

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B1287149
CAS No.: 1255098-67-9
M. Wt: 268.28 g/mol
InChI Key: LGIQYBKJHLHGST-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions using amines.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Difluoromethyl and monofluoromethyl derivatives.

    Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-3-(trifluoromethyl)phenylpiperazine-1-carboxylate
  • Tert-butyl 4-amino-2-(trifluoromethyl)phenylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct electronic and steric properties. This positioning influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and synthesis.

Biological Activity

Tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1255098-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂
  • Molecular Weight : 268.28 g/mol
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and potentially affects its interaction with biological targets. The compound's piperidine structure is known to influence various pharmacological properties, including receptor binding and enzyme inhibition.

Biological Activity Overview

Research has indicated that compounds containing piperidine and trifluoromethyl groups can exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating a potential role in treating conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. For instance, a study using MDA-MB-231 breast cancer cells indicated that compounds structurally similar to this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM .

In Vivo Studies

In vivo studies involving animal models have also been performed. For example, a recent investigation assessed the compound's effects on lupus disease models in mice. The treatment led to a reduction in autoantibody titers and inflammatory markers, suggesting an immunomodulatory effect .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineConcentration RangeObserved Effect
AntitumorMDA-MB-23110 - 100 µMInhibition of proliferation
Anti-inflammatoryMurine lupus modelVariesReduced autoantibody levels
NeuroprotectionNeurodegenerative modelsVariesProtection against neuronal death

Properties

IUPAC Name

tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIQYBKJHLHGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610365
Record name tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-67-9
Record name 1-Piperidinecarboxylic acid, 4-amino-3-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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